molecular formula C7H16ClNO2S B1381107 4-Methanesulfonylazepane hydrochloride CAS No. 1803589-61-8

4-Methanesulfonylazepane hydrochloride

Cat. No.: B1381107
CAS No.: 1803589-61-8
M. Wt: 213.73 g/mol
InChI Key: VKMZNHXKWIVDJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methanesulfonylazepane hydrochloride, also known as MSZ, is a synthetic compound. It has a molecular weight of 213.73 . The IUPAC name for this compound is 4-(methylsulfonyl)azepane hydrochloride .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H15NO2S.ClH/c1-11(9,10)7-3-2-5-8-6-4-7;/h7-8H,2-6H2,1H3;1H . This code provides a textual representation of the molecule’s structure.


Physical and Chemical Properties Analysis

This compound is a powder at room temperature .

Scientific Research Applications

Spectroscopic Studies and Complex Formation

  • Structural and Spectroscopic Investigations : Research has been conducted on the structural and spectroscopic characteristics of various complexes involving components related to 4-Methanesulfonylazepane hydrochloride. Studies include the examination of complexes formed with 4-nitrophenyl[bis(diethylsulfonyl)]methane and 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD), providing insights into the molecular structure and spectroscopic behavior of these complexes (Binkowska et al., 2001).

  • Complexes with Cyanophenyl and Sulfonate Methane Derivatives : Further investigations have been carried out on complexes involving cyanophenyl derivatives, such as 4-cyanophenyl[bis(ethylsulfonyl)]methane, revealing details about their formation and characteristics (Binkowska et al., 2008).

Chemical Reactions and Synthesis

  • Hydrolysis and Synthesis Studies : Research has also explored the hydrolysis reactions of related methanesulfonate esters, providing valuable insights into the chemical behavior and potential applications of these compounds in synthetic chemistry (Chan et al., 2008).

  • Oxidation Reactions : The oxidation of methyl (methylthio)methyl sulfoxide, a compound structurally related to this compound, has been studied, highlighting important aspects of the chemical reactivity and potential applications of these types of compounds (Ogura et al., 1980).

Biological and Environmental Applications

  • Microbial Metabolism of Related Compounds : Investigations into the microbial metabolism of methanesulfonic acid, a compound similar in structure to this compound, shed light on its biodegradation and biogeochemical cycling, offering insights into environmental applications and impacts (Kelly & Murrell, 1999).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . These indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include recommendations to avoid breathing dust, wash skin thoroughly after handling, and avoid release to the environment .

Properties

IUPAC Name

4-methylsulfonylazepane;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2S.ClH/c1-11(9,10)7-3-2-5-8-6-4-7;/h7-8H,2-6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKMZNHXKWIVDJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1CCCNCC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803589-61-8
Record name 4-(methylsulfonyl)azepane hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Methanesulfonylazepane hydrochloride
Reactant of Route 2
4-Methanesulfonylazepane hydrochloride
Reactant of Route 3
4-Methanesulfonylazepane hydrochloride
Reactant of Route 4
4-Methanesulfonylazepane hydrochloride
Reactant of Route 5
4-Methanesulfonylazepane hydrochloride
Reactant of Route 6
4-Methanesulfonylazepane hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.